6-Bromopyrido[2,3-d]pyrimidin-2-amine
Overview
Description
6-Bromopyrido[2,3-d]pyrimidin-2-amine is a chemical compound with the CAS Number: 882670-89-5. It has a molecular weight of 225.05 . The IUPAC name for this compound is this compound .
Synthesis Analysis
A novel synthetic method for 4-N-substituted 6-bromopyrido[2,3-d]pyrimidines has been reported . The process starts from 2-aminonicotinonitrile, followed by bromination of the aromatic ring, condensation, cyclization, and Dimroth rearrangement . A series of 21 new pyrido[2,3-d]pyrimidine derivatives was prepared in high yields (up to 98%) . In the last two steps, microwave irradiation was used .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5BrN4/c8-5-1-4-2-11-7(9)12-6(4)10-3-5/h1-3H, (H2,9,10,11,12) .Chemical Reactions Analysis
The synthesis of 4-N-substituted 6-bromopyrido[2,3-d]pyrimidines involves several steps including bromination of the aromatic ring, condensation, cyclization, and Dimroth rearrangement . The reaction takes place more easily in acetonitrile .Physical and Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Synthesis and Kinase Inhibition
- Synthesis and Ser/Thr Kinase Inhibition : The compound has been utilized in the synthesis of novel 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues. These compounds have been evaluated for their potent inhibition of a series of Ser/Thr kinases, with specific compounds showing promising inhibitory activity against certain kinases such as CLK1 (Deau et al., 2013).
Methodological Improvements
- Microwave Irradiation Synthesis : A novel synthetic method under microwave irradiation for 4-N-substituted 6-bromopyrido[2,3-d]pyrimidines has been developed, showcasing a simple and efficient method for improving yields and reducing the formation of undesirable by-products (Sun et al., 2018).
Material Science
- Corrosion Inhibition : Derivatives of the compound, specifically 7-methoxypyrido[2,3-d]pyrimidin-4-amine, have been synthesized and studied for their inhibitory action against the corrosion of mild steel in acidic medium. These studies included various techniques like weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy (Yadav et al., 2015).
Chemical Synthesis
- Efficient Synthesis Protocols : The compound has been employed in the development of efficient protocols for the synthesis of various substituted pyridine compounds through selective copper-catalyzed C–N bond-forming reactions, offering a controlled approach for the synthesis of unsymmetrical disubstituted pyridine-bridged compounds (Wang et al., 2014).
Catalysis
- Ligand Synthesis for Catalysis : The compound has been used in the synthesis of complex ligands for catalysis, demonstrating its role in the preparation of unsymmetrical ligands and its implications on the geometry and coordination of metal complexes (Benhamou et al., 2011).
Mechanism of Action
While the specific mechanism of action for 6-Bromopyrido[2,3-d]pyrimidin-2-amine is not mentioned in the search results, compounds containing the pyrimidine core, such as pyridopyrimidines, have been found to exhibit potential pharmacological activities . They are useful as fungicides, antiviral, antimicrobial, and anticancer agents . In particular, they are potent and highly selective inhibitors of tyrosine kinase .
Safety and Hazards
Future Directions
The future directions for 6-Bromopyrido[2,3-d]pyrimidin-2-amine could involve further exploration of its potential pharmacological activities . As it is a key intermediate for the synthesis of compounds with bioactive N-substituted fragments at the C-6 position of pyrido[2,3-d]pyrimidine derivatives , methods for its preparation have attracted widespread interest .
Biochemical Analysis
Biochemical Properties
6-Bromopyrido[2,3-d]pyrimidin-2-amine plays a crucial role in biochemical reactions, primarily as an inhibitor of tyrosine kinases, cyclin-dependent kinases (CDKs), and other enzymes involved in cell signaling pathways. It interacts with these enzymes by binding to their active sites, thereby inhibiting their activity. This interaction is essential for studying the regulation of cell growth, differentiation, and apoptosis. Additionally, this compound has been shown to interact with various proteins and biomolecules, further elucidating its role in cellular processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to inhibit the proliferation of cancer cells by interfering with the signaling pathways that promote cell division. Additionally, this compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as tyrosine kinases and CDKs, inhibiting their activity. This inhibition leads to the disruption of cell signaling pathways, which in turn affects gene expression and cellular functions. Additionally, this compound can modulate the activity of transcription factors, further influencing gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including damage to healthy cells and tissues. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interactions with these enzymes can alter metabolic processes, leading to changes in metabolite concentrations and overall cellular metabolism. Understanding these metabolic pathways is crucial for elucidating the compound’s effects on cellular function and developing targeted therapies .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its activity and function. The transport and distribution of this compound are essential for understanding its pharmacokinetics and optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall effects on cellular processes. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its use in research and therapy .
Properties
IUPAC Name |
6-bromopyrido[2,3-d]pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4/c8-5-1-4-2-11-7(9)12-6(4)10-3-5/h1-3H,(H2,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSVKHCROGKLLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NC(=NC2=NC=C1Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60730376 | |
Record name | 6-Bromopyrido[2,3-d]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60730376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
882670-89-5 | |
Record name | 6-Bromopyrido[2,3-d]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60730376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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